5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Overview
Description
5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C16H14ClN3O2S2 and its molecular weight is 379.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Antimicrobial Activity : Compounds related to 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine have been synthesized and tested for antimicrobial activities. These compounds involve heterocyclic bases of pyrazole and pyridine, indicating potential in the development of new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Molecular Conformations and Bonding : Research on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, similar in structure to the compound , focuses on their molecular conformations and hydrogen bonding. These studies provide insights into the physical and chemical properties of such compounds, which are crucial for understanding their potential applications (Sagar et al., 2017).
Catalytic Properties : Studies on related pyrazolo[3,4-b]pyridine compounds have explored their use in catalysis. For instance, magnetically separable graphene oxide anchored sulfonic acid was used as a catalyst in the synthesis of di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, demonstrating the potential of these compounds in green chemistry and catalysis (Zhang et al., 2016).
Anticancer Activity : Research on tetrahydrothieno-pyridine derivatives, similar to the compound , indicates potential in pharmacology, particularly in anticancer activities. These compounds have been studied for their effectiveness against various cancer cell lines, showing the therapeutic potential of this class of chemicals (Rao, Rao, & Prasad, 2018).
Synthesis of Heterocyclic Compounds : The compound serves as a basis for synthesizing various heterocyclic compounds. Its structure allows for modifications leading to the creation of new molecules with potential applications in drug discovery and material science (Elneairy, 2010).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, it can be inferred that the compound might target the parasites causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. In the case of antileishmanial and antimalarial activities, the compound might interfere with the metabolic pathways of the parasites, leading to their death .
Result of Action
The result of the compound’s action can be inferred from its antileishmanial and antimalarial activities. The compound might inhibit the growth of the parasites, leading to a reduction in the severity of the diseases .
Properties
IUPAC Name |
2-chloro-5-(4-pyrazol-1-ylphenyl)sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S2/c17-16-10-12-11-19(9-6-15(12)23-16)24(21,22)14-4-2-13(3-5-14)20-8-1-7-18-20/h1-5,7-8,10H,6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHFSYCUDTTZLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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